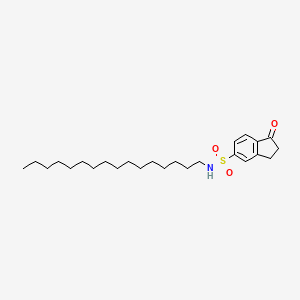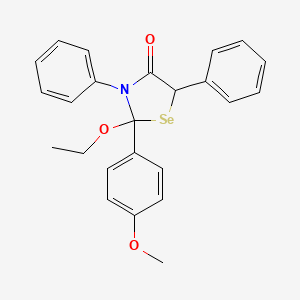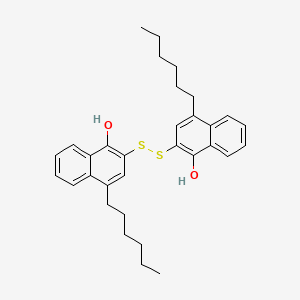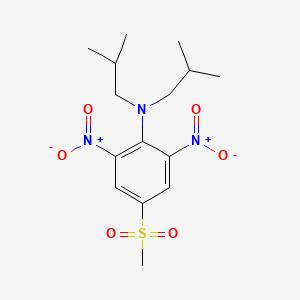![molecular formula C17H23ClN4O3 B14585303 1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-46-0](/img/structure/B14585303.png)
1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound featuring a piperidine ring substituted with a 5-chloro-2-nitrophenyl group and an imidazolidin-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 5-chloro-2-nitrophenyl group: This step often involves a nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by the 5-chloro-2-nitrophenyl group.
Formation of the imidazolidin-2-one moiety: This can be synthesized through cyclization reactions involving urea derivatives.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the piperidine ring.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products:
Reduction of the nitro group: This yields the corresponding amine derivative.
Substitution of the chloro group: This yields various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure may be useful in the design of novel materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving the piperidine and imidazolidin-2-one moieties.
Mécanisme D'action
The mechanism of action of 1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Domperidone: A dopamine antagonist with a similar piperidine structure.
Imidazole derivatives: Compounds containing the imidazole ring, which have various biological activities.
Uniqueness: 1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
61220-46-0 |
|---|---|
Formule moléculaire |
C17H23ClN4O3 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
1-[1-[3-(5-chloro-2-nitrophenyl)propyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C17H23ClN4O3/c18-14-3-4-16(22(24)25)13(12-14)2-1-8-20-9-5-15(6-10-20)21-11-7-19-17(21)23/h3-4,12,15H,1-2,5-11H2,(H,19,23) |
Clé InChI |
QPQCZPOFAQUZQK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2CCNC2=O)CCCC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)

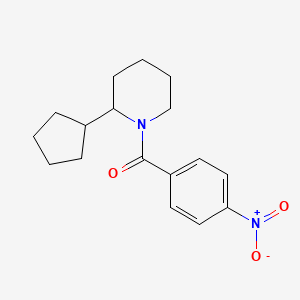
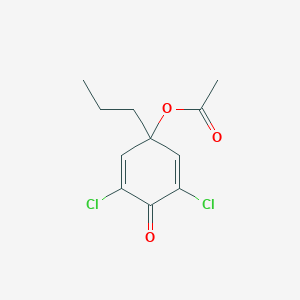
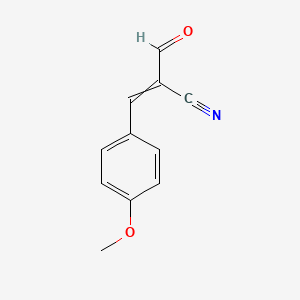
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
